- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Cas no 97845-72-2 (Penciclovir Diacetate)

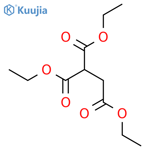

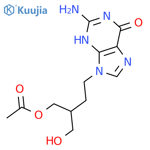

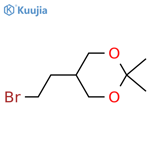

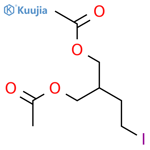

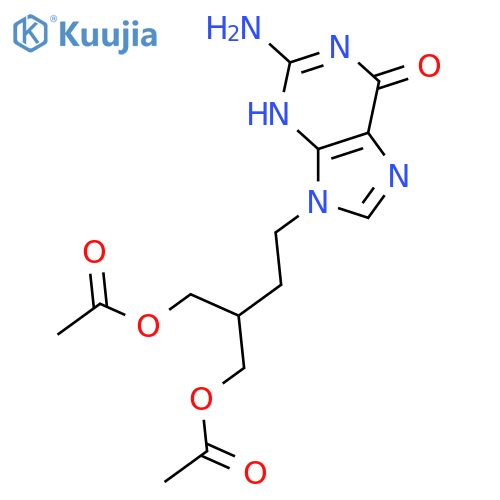

Penciclovir Diacetate structure

Nombre del producto:Penciclovir Diacetate

Número CAS:97845-72-2

MF:C14H19N5O5

Megavatios:337.331162691116

CID:4557780

Penciclovir Diacetate Propiedades químicas y físicas

Nombre e identificación

-

- Penciclovir Diacetate Impurity

- Penciclovir Impurity 3

- 6H-Purin-6-one, 9-[4-(acetyloxy)-3-[(acetyloxy)methyl]butyl]-2-amino-1,9-dihydro-

- 2-[(acetyloxy)methyl]-4-(2-amino-6-oxo-6,9-dihydro-1H-purin-9-yl)butylacetate

- Penciclovir impurity-C

- 9-[4-(Acetyloxy)-3-[(acetyloxy)methyl]butyl]-2-amino-1,9-dihydro-6H-purin-6-one (ACI)

- BRL 39913

- BRU 39913

- Di-O-acetylpenciclovir

- Penciclovir diacetate

- Penciclovir Diacetate

-

- Renchi: 1S/C14H19N5O5/c1-8(20)23-5-10(6-24-9(2)21)3-4-19-7-16-11-12(19)17-14(15)18-13(11)22/h7,10H,3-6H2,1-2H3,(H3,15,17,18,22)

- Clave inchi: KQURMIWGELPUHQ-UHFFFAOYSA-N

- Sonrisas: O=C1C2N=CN(C=2NC(N)=N1)CCC(COC(C)=O)COC(C)=O

Penciclovir Diacetate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | P221505-10mg |

Penciclovir Diacetate |

97845-72-2 | 10mg |

$ 110.00 | 2023-09-06 | ||

| TRC | P221505-50mg |

Penciclovir Diacetate |

97845-72-2 | 50mg |

$ 466.00 | 2023-09-06 | ||

| TRC | P221505-25mg |

Penciclovir Diacetate |

97845-72-2 | 25mg |

$ 241.00 | 2023-09-06 | ||

| TRC | P221505-5mg |

Penciclovir Diacetate |

97845-72-2 | 5mg |

$58.00 | 2023-05-17 |

Penciclovir Diacetate Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Sodium borohydride Solvents: Methanol , tert-Butanol

2.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran

3.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

5.1 Reagents: Hydrochloric acid

6.1 Reagents: 4-(Dimethylamino)pyridine

2.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran

3.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

5.1 Reagents: Hydrochloric acid

6.1 Reagents: 4-(Dimethylamino)pyridine

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

3.1 Reagents: Hydrochloric acid

4.1 Reagents: 4-(Dimethylamino)pyridine

2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

3.1 Reagents: Hydrochloric acid

4.1 Reagents: 4-(Dimethylamino)pyridine

Referencia

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Hydrochloric acid

2.1 Reagents: 4-(Dimethylamino)pyridine

2.1 Reagents: 4-(Dimethylamino)pyridine

Referencia

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Oxygen Solvents: Water ; 3 h, pH 7.4, 30 °C

Referencia

- Production of Recombinant Human Aldehyde Oxidase in Escherichia coli and Optimization of Its Application for the Preparative Synthesis of Oxidized Drug Metabolites, ChemCatChem, 2014, 6(4), 1028-1042

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

1.2 Solvents: Isopropanol ; 1.5 h, 0 °C

1.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

1.2 Solvents: Isopropanol ; 1.5 h, 0 °C

1.3 Solvents: Ethyl acetate ; rt → 70 °C; 70 °C → rt

1.1 Reagents: 4-(Dimethylamino)pyridine

1.2 Solvents: Isopropanol ; 1.5 h, 0 °C

1.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

1.2 Solvents: Isopropanol ; 1.5 h, 0 °C

1.3 Solvents: Ethyl acetate ; rt → 70 °C; 70 °C → rt

1.1 Reagents: 4-(Dimethylamino)pyridine

Referencia

- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanineVirtual Screening of Acyclovir Derivatives as Potential Antiviral Agents: Design, Synthesis, and Biological Evaluation of New Acyclic Nucleoside ProTidesSynthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Tetrahedron, 2006, 62(24), 5709-5716

Synthetic Routes 6

Condiciones de reacción

1.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt

1.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt

1.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt

2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

2.2 Solvents: Isopropanol ; 1.5 h, 0 °C

2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt

1.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt

2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

2.2 Solvents: Isopropanol ; 1.5 h, 0 °C

2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

Referencia

- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine, Tetrahedron, 2006, 62(24), 5709-5716

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

2.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt

2.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

2.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt

2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C

3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

3.2 Solvents: Isopropanol ; 1.5 h, 0 °C

3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

2.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt

2.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt

2.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt

2.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt

3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

3.2 Solvents: Isopropanol ; 1.5 h, 0 °C

3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

2.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt

2.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

2.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt

2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C

3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

3.2 Solvents: Isopropanol ; 1.5 h, 0 °C

3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

2.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt

2.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

2.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt

2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C

3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

3.2 Solvents: Isopropanol ; 1.5 h, 0 °C

3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

2.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt

2.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt

2.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt

2.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt

3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

3.2 Solvents: Isopropanol ; 1.5 h, 0 °C

3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

1.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

2.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt

2.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

2.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt

2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C

3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

3.2 Solvents: Isopropanol ; 1.5 h, 0 °C

3.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

Referencia

- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine, Tetrahedron, 2006, 62(24), 5709-5716

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C

1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C

2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

3.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt

3.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

3.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt

3.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C

4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

4.2 Solvents: Isopropanol ; 1.5 h, 0 °C

4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C

1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C

2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

3.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt

3.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

3.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt

3.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C

4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

4.2 Solvents: Isopropanol ; 1.5 h, 0 °C

4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C

1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C

2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

3.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt

3.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt

3.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt

3.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt

4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

4.2 Solvents: Isopropanol ; 1.5 h, 0 °C

4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C

2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

3.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt

3.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

3.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt

3.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C

4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

4.2 Solvents: Isopropanol ; 1.5 h, 0 °C

4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C

1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C

2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

3.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt

3.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

3.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt

3.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C

4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

4.2 Solvents: Isopropanol ; 1.5 h, 0 °C

4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.1 Reagents: Acetic anhydride , Sodium acetate ; 4 h, 70 °C; 70 °C → 30 °C

1.2 Reagents: Hydrochloric acid , Sodium bromide Solvents: Water ; 8 h, 70 °C; 70 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 40 °C; 40 °C → 0 °C

1.4 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 0 °C

2.1 Reagents: p-Toluenesulfonic acid Solvents: Acetic acid ; 3 h, 105 °C; 105 °C → rt

2.2 Reagents: Sodium bicarbonate , Sodium hydroxide Solvents: Water ; pH 5.3, rt

3.1 Solvents: N-Methyl-2-pyrrolidone ; 8 h, 120 °C; 120 °C → rt

3.2 Reagents: Potassium carbonate , Hydrogen Catalysts: Palladium Solvents: Acetonitrile ; 10 h, 50 °C; 50 °C → rt

3.3 Reagents: Sodium hydroxide Solvents: Water ; 1.5 h, 60 °C; 60 °C → rt

3.4 Reagents: Sulfuric acid Solvents: Water ; pH 6.7, rt; 1 h, rt

4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

4.2 Solvents: Isopropanol ; 1.5 h, 0 °C

4.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

Referencia

- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguaninePractical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine, Tetrahedron, 2006, 62(24), 5709-5716

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

2.1 Reagents: Hydrochloric acid

3.1 Reagents: 4-(Dimethylamino)pyridine

2.1 Reagents: Hydrochloric acid

3.1 Reagents: 4-(Dimethylamino)pyridine

Referencia

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Synthetic Routes 10

Condiciones de reacción

1.1 Solvents: N-Methyl-2-pyrrolidone ; 18 h, 80 °C; 80 °C → rt

1.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C

2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

2.2 Solvents: Isopropanol ; 1.5 h, 0 °C

2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, rt; 2 h, 50 °C; 50 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 7, rt; rt → 0 °C

2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

2.2 Solvents: Isopropanol ; 1.5 h, 0 °C

2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

Referencia

- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine, Tetrahedron, 2006, 62(24), 5709-5716

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: 2,2-Dimethoxypropane , p-Toluenesulfonic acid Solvents: Tetrahydrofuran

2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

4.1 Reagents: Hydrochloric acid

5.1 Reagents: 4-(Dimethylamino)pyridine

2.1 Reagents: Carbon tetrabromide , Triphenylphosphine Solvents: Dimethylformamide

3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

4.1 Reagents: Hydrochloric acid

5.1 Reagents: 4-(Dimethylamino)pyridine

Referencia

- Synthesis and antiviral activity of 9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purines, Journal of Medicinal Chemistry, 1987, 30(9), 1636-42

Synthetic Routes 12

Condiciones de reacción

Referencia

- Treatment of herpes virus related diseasesTreatment of herpes virus related diseasesPractical synthesis of antiviral nucleosides, United States, 1998, 70(2), 313-318

Synthetic Routes 13

Condiciones de reacción

1.1 Solvents: N-Methyl-2-pyrrolidone ; 16 h, 80 °C; 80 °C → rt

1.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C

2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

2.2 Solvents: Isopropanol ; 1.5 h, 0 °C

2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

1.2 Reagents: Pyridine , Potassium carbonate Catalysts: Palladium Solvents: Methanol , Water ; 21.5 h, 45 °C; 54 °C → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 h, 60 °C; 60 °C → rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 6.0, rt; rt → 0 °C

2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 1.5 h, 45 °C; 45 °C → rt

2.2 Solvents: Isopropanol ; 1.5 h, 0 °C

2.3 Solvents: Ethyl acetate ; 0 °C → 70 °C; 70 °C → rt

Referencia

- Practical syntheses of penciclovir and famciclovir from N2-acetyl-7-benzylguanine, Tetrahedron, 2006, 62(24), 5709-5716

Penciclovir Diacetate Raw materials

- 1,1,2-triethyl ethane-1,1,2-tricarboxylate

- 2-(Acetoxymethyl)-4-bromobutyl Acetate

- 6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purin-2-amine

- 2-(Acetoxymethyl)-4-iodobutyl Acetate

- 5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane

- Guanosine, monosodium salt (9CI)

- Famciclovir

- 2-Amino-6-chloropurine

- 2-(hydroxyMethyl)butane-1,4-diol

- 6H-Purin-6-one, 2-amino-1,7-dihydro-7-(phenylmethyl)-,dihydrochloride

- 2-[(acetyloxy)methyl]-4-[(methylsulfonyl)oxy]butyl acetate (non-preferred name)

- 2-(2,2-dimethyl-1,3-dioxan-5-yl)ethanol

- N2-acetyl-7-benzylguanine

Penciclovir Diacetate Preparation Products

Penciclovir Diacetate Literatura relevante

-

Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

-

5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

97845-72-2 (Penciclovir Diacetate) Productos relacionados

- 903550-21-0(2-(1H-Pyrazol-3-yl)benzonitrile)

- 859217-85-9(4,4,5,5-Tetramethyl-2-(3,3,5,5-tetramethylcyclohex-1-en-1-yl)-1,3,2-dioxaborolane)

- 886935-91-7(2-(5-{(4-fluorophenyl)carbamoylamino}-1,3,4-thiadiazol-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide)

- 591744-38-6(Methyl 4-{(3-chloro-2-methylphenyl)(phenylsulfonyl)aminomethyl}benzoate)

- 35547-70-7(6,9-Dichloroacridine)

- 898781-83-4(3-(4-methylsulfanylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one)

- 2228727-49-7(2,2-difluoro-3-(4-hydroxy-3-methoxyphenyl)propanoic acid)

- 945423-08-5(1-(2,4-dichlorophenyl)-1,4-diazepane)

- 2228287-14-5(3-(3-cyclopropylphenyl)-1,1-difluoropropan-2-amine)

- 1337067-58-9(2-(azetidin-2-yl)-4-chloro-6-methoxyphenol)

Proveedores recomendados

Hubei Henglvyuan Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Zhangzhou Sinobioway Peptide Co.,Ltd.

Miembros de la medalla de oro

Proveedor de China

Reactivos

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Reactivos

Wuhan brilliant Technology Co.,Ltd

Miembros de la medalla de oro

Proveedor de China

Lote